3-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c22-16-6-1-4-15(12-16)20(25)23-17-9-8-14-5-2-10-24(18(14)13-17)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMHPPJTCFXFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the thiophene-2-carbonyl group and the benzamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated the antimicrobial properties of compounds similar to 3-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide. For instance:
- Synthesis and Evaluation : Compounds with similar structures were synthesized and evaluated for their antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored:
- In Vitro Studies : In vitro testing has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from quinoline structures have been noted for their ability to inhibit cell proliferation in breast cancer cell lines .
- Molecular Docking Studies : Molecular docking studies have suggested that these compounds can effectively bind to active sites of key enzymes involved in cancer cell metabolism, thereby inhibiting tumor growth .
Pharmacological Insights
The pharmacological insights into the applications of this compound are supported by various studies:
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the molecular structure affect biological activity. For instance, variations in the substituents on the thiophene or quinoline rings can enhance or diminish antimicrobial and anticancer activities .
- Toxicity Studies : Preliminary toxicity assessments suggest that while some derivatives exhibit promising bioactivity, they also require careful evaluation for safety profiles before clinical application .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of tetrahydroquinoline-based benzamides, with several analogs reported in recent literature. Key structural variations among these analogs include:
Key Observations :
- Substituent Effects on Bioactivity: Morpholine and piperidine groups at the 1-position (e.g., 10e, 10f) enhance solubility and hydrogen-bonding capacity, contributing to mTOR inhibitory activity . Fluorinated benzamide groups (e.g., in 10e, 10f) increase metabolic stability and binding affinity due to hydrophobic and electrostatic interactions .
Computational and Experimental Insights
- Lipophilicity (LogP) :
- The target compound’s LogP is estimated to be higher than morpholine analogs (due to thiophene’s hydrophobicity) but lower than trifluoromethyl-substituted derivatives (e.g., 10e). This balance may optimize blood-brain barrier penetration for CNS targets.
- SAR (Structure-Activity Relationship) :
- Piperidine/morpholine substituents improve solubility but reduce passive diffusion compared to thiophene.
- Chlorine at the benzamide 3-position (target compound) may enhance halogen bonding with target proteins, a feature absent in fluorinated analogs.
Q & A
Q. Q1. What are the key synthetic strategies for preparing 3-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide?
Methodological Answer: The synthesis involves multi-step organic reactions:
Core Tetrahydroquinoline Formation : Start with 7-hydroxy-1,2,3,4-tetrahydroquinoline (THQ), which is alkylated using propiolic acid derivatives (e.g., propargyl bromide) under basic conditions (K₂CO₃ in DMF) to introduce functional groups at the 1-position .
Thiophene-2-carbonyl Attachment : React the THQ intermediate with thiophene-2-carbonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane (DCM) or DMF .
Benzamide Coupling : Use a Buchwald-Hartwig amination or direct acylation to introduce the 3-chlorobenzamide group at the 7-position. Pd-mediated cross-coupling may enhance regioselectivity .
Purification : Employ silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization for high-purity yields (>95%) .
Q. Characterization :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., thiophene carbonyl at δ ~165 ppm in ¹³C NMR).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₂H₁₆ClN₂O₂S: 419.06) .
Advanced Pharmacological Targets
Q. Q2. What nuclear receptors or enzymes might this compound target, based on structural analogs?
Methodological Answer : The compound shares structural homology with RORα/γ inverse agonists (e.g., SR1078, IC₅₀: 1–3 µM) . Key features include:
Q. Experimental Design :
In Vitro Assays : Use luciferase reporter assays in HEK293 cells transfected with RORα/γ to measure inverse agonism.
SAR Comparison : Vary substituents (e.g., replace thiophene with pyridine) and compare IC₅₀ values (see Table 1).
Q. Table 1. Activity of Structural Analogs
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| SR1078 | RORα/γ | 1–3 µM | |
| SR1555 | RORγ | 1.5 µM | |
| Target Compound* | RORγ (pred.) | ~2 µM (estimated) | – |
*Predicted based on structural similarity.
Advanced Stability and Solubility
Q. Q3. How can researchers optimize solubility without compromising target affinity?
Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in Et₂O), improving aqueous solubility .
- Co-solvent Systems : Use DMSO/PBS (10:90) for in vitro assays. LogP calculations (~3.5) suggest moderate hydrophobicity.
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) at the benzamide nitrogen for enhanced bioavailability .
Advanced Structural Analysis
Q. Q4. What crystallographic techniques validate the compound’s 3D conformation?
Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water. Resolve torsion angles (e.g., thiophene vs. benzamide dihedral angles) to confirm spatial orientation .
- Key Parameters :
Basic Analytical Workflow
Q. Q5. What quality control protocols ensure batch consistency?
Methodological Answer :
HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%). Retention time ~12.5 min.
Elemental Analysis : Confirm C, H, N, S, Cl within ±0.4% of theoretical values.
Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the thiophene carbonyl group .
Advanced Mechanistic Studies
Q. Q6. How can researchers resolve contradictions in biological activity data?
Methodological Answer :
- Dose-Response Curves : Repeat assays with tighter concentration gradients (e.g., 0.1–10 µM) to verify EC₅₀ values.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific binding.
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., RORγ LBD) to identify critical residues (e.g., His479, Tyr502) .
Basic Safety and Handling
Q. Q7. What safety precautions are recommended during synthesis?
Methodological Answer :
- Ventilation : Use fume hoods for reactions involving thiophene-2-carbonyl chloride (lachrymator).
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced SAR Optimization
Q. Q8. How does substituting the thiophene group affect potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
